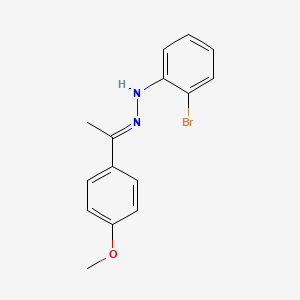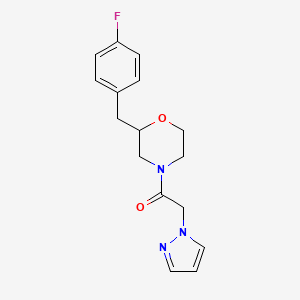
1-(4-methoxyphenyl)ethanone (2-bromophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)ethanone (2-bromophenyl)hydrazone, commonly known as BMEH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMEH is a hydrazone derivative that can be synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of BMEH is not fully understood. However, studies have suggested that BMEH exerts its biological activities through the inhibition of enzymes and the modulation of signaling pathways. BMEH has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine in the nervous system. BMEH has also been shown to modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BMEH has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMEH exhibits anticancer, antimicrobial, and antiviral properties. BMEH has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In vivo studies have shown that BMEH exhibits analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
BMEH has several advantages for lab experiments. BMEH is easy to synthesize, and the purity of the synthesized BMEH can be confirmed through various analytical techniques. BMEH is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, BMEH has some limitations for lab experiments. BMEH is insoluble in water, which makes it difficult to use in aqueous solutions. BMEH also has low solubility in organic solvents, which limits its use in certain applications.
Orientations Futures
There are several future directions for the study of BMEH. One potential direction is the study of BMEH as a potential inhibitor of enzymes involved in the pathogenesis of various diseases such as Alzheimer's disease and cancer. Another potential direction is the study of BMEH as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science. Further studies are also needed to understand the mechanism of action of BMEH and its potential applications in various fields.
Conclusion:
In conclusion, BMEH is a chemical compound that has potential applications in various fields. BMEH can be synthesized through a simple and efficient method, and its purity can be confirmed through various analytical techniques. BMEH has been studied for its anticancer, antimicrobial, and antiviral properties, as well as its potential as an inhibitor of enzymes involved in the pathogenesis of various diseases. Further studies are needed to fully understand the mechanism of action of BMEH and its potential applications in various fields.
Méthodes De Synthèse
BMEH can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-bromobenzaldehyde and 4-methoxyacetophenone in the presence of hydrazine hydrate. The reaction results in the formation of BMEH, which can be purified through recrystallization. The purity of the synthesized BMEH can be confirmed through various analytical techniques such as melting point determination, TLC analysis, and NMR spectroscopy.
Applications De Recherche Scientifique
BMEH has potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMEH has been studied for its anticancer, antimicrobial, and antiviral properties. BMEH has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In biochemistry, BMEH has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
IUPAC Name |
2-bromo-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11(12-7-9-13(19-2)10-8-12)17-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZPFUYEFNGAKV-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1Br)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1Br)/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6007172.png)

![2-[(3-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007188.png)
![1-[4-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6007190.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6007198.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one](/img/structure/B6007212.png)
![1-(2-{[(2,4-difluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007220.png)


![4-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007236.png)
![2-{3-[2-(cyclohexylmethyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6007249.png)
![3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6007261.png)
![N-(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine](/img/structure/B6007266.png)